molecular formula C18H23N5O4 B14861726 6-[(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)amino]hexanoic acid hydrate

6-[(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)amino]hexanoic acid hydrate

Cat. No.: B14861726
M. Wt: 373.4 g/mol
InChI Key: IXOYSIYLFDWHPV-UHFFFAOYSA-N
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Description

6-[(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)amino]hexanoic acid hydrate is a complex organic compound with a molecular formula of C18H23N5O4 and a molecular weight of 373.40632 g/mol . This compound is characterized by its unique structure, which includes a purine ring system substituted with a benzyl group and an aminohexanoic acid moiety. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)amino]hexanoic acid hydrate typically involves multiple steps One common method involves the reaction of a purine derivative with a benzyl halide to introduce the benzyl groupThe final product is then purified and crystallized to obtain the hydrate form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)amino]hexanoic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties .

Scientific Research Applications

6-[(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)amino]hexanoic acid hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)amino]hexanoic acid hydrate involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)amino]hexanoic acid hydrate is unique due to its specific combination of a benzyl group and an aminohexanoic acid moiety.

Properties

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

6-[(7-benzyl-6-oxo-1H-purin-2-yl)amino]hexanoic acid;hydrate

InChI

InChI=1S/C18H21N5O3.H2O/c24-14(25)9-5-2-6-10-19-18-21-16-15(17(26)22-18)23(12-20-16)11-13-7-3-1-4-8-13;/h1,3-4,7-8,12H,2,5-6,9-11H2,(H,24,25)(H2,19,21,22,26);1H2

InChI Key

IXOYSIYLFDWHPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=N3)NCCCCCC(=O)O.O

Origin of Product

United States

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